Hydroquinone ditosylate
Description
Contextualization within Aromatic Compounds and Phenolic Esters
Hydroquinone (B1673460) ditosylate, with the chemical formula C₂₀H₁₈O₆S₂, belongs to the broad class of aromatic compounds, characterized by the presence of a benzene (B151609) ring. uni.luwikipedia.org Specifically, it is a diester of hydroquinone and p-toluenesulfonic acid. This places it within the family of phenolic esters, which are derivatives of phenols where the hydrogen of the hydroxyl group is replaced by an acyl group. In the case of hydroquinone ditosylate, two tolyl groups are attached to the oxygen atoms of hydroquinone via sulfonyl ester linkages. This structural arrangement imparts a combination of properties derived from both the aromatic core and the tosylate functional groups, making it a subject of interest for its electronic and chemical characteristics.
Significance as a Versatile Synthon and Molecular Scaffold in Organic Synthesis
In the realm of organic synthesis, this compound serves as a versatile synthon. A synthon is a conceptual unit within a molecule that can be formed or assembled by known or conceivable synthetic operations. sathyabama.ac.in The utility of this compound as a synthon stems from the reactivity of the tosylate groups, which are excellent leaving groups in nucleophilic substitution reactions. This allows for the introduction of a wide array of functionalities onto the hydroquinone core.
Furthermore, the rigid and planar nature of the hydroquinone backbone makes it an ideal molecular scaffold. diva-portal.orgresearchgate.net A molecular scaffold is a core structure upon which other chemical moieties can be built. By strategically modifying the tosylate groups, chemists can construct complex molecules with defined three-dimensional arrangements. This has led to its use in the synthesis of more complex structures, including crown ethers and other macrocycles. researchgate.netoup.com
Overview of Current Academic Research Trajectories
Current academic research involving hydroquinone and its derivatives, including tosylates, is multifaceted. A significant area of investigation revolves around the development of novel materials with specific electronic and optical properties. The aromatic nature of the hydroquinone core, coupled with the potential for modification via the tosylate groups, allows for the fine-tuning of these properties.
Another prominent research trajectory is in the field of medicinal chemistry. While this article does not delve into specific therapeutic applications, it is noteworthy that the hydroquinone scaffold is a key component in various biologically active molecules. nih.govnih.gov Research in this area often focuses on the synthesis of hydroquinone derivatives to explore their interactions with biological targets. nih.govnih.gov The synthesis of asymmetrically substituted hydroquinones is also an area of active investigation, as these compounds can exhibit unique biological activities. nih.gov
Interdisciplinary Research Landscape and Foundational Principles
The study and application of this compound and related compounds exemplify the interdisciplinary nature of modern chemical research. Its synthesis and characterization draw upon the foundational principles of organic chemistry, including reaction mechanisms and spectroscopic analysis. youtube.com Its use as a building block for more complex architectures connects to the field of supramolecular chemistry, which explores the non-covalent interactions between molecules. researchgate.net
Furthermore, the investigation of the electronic properties of materials derived from this compound falls within the domain of materials science. This interdisciplinary approach, combining synthetic chemistry with materials science and potentially biology, is crucial for the development of new technologies and a deeper understanding of molecular behavior.
Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₈O₆S₂ | uni.lu |
| Molecular Weight | 418.48 g/mol | uni.lu |
| Appearance | White to off-white powder | |
| Melting Point | 169-171 °C | |
| Solubility | Soluble in many organic solvents |
Structure
2D Structure
Properties
CAS No. |
2581-43-3 |
|---|---|
Molecular Formula |
C20H18O6S2 |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
[4-(4-methylphenyl)sulfonyloxyphenyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C20H18O6S2/c1-15-3-11-19(12-4-15)27(21,22)25-17-7-9-18(10-8-17)26-28(23,24)20-13-5-16(2)6-14-20/h3-14H,1-2H3 |
InChI Key |
VTSNEDSSUJGUGK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Strategies
Synthesis of Hydroquinone (B1673460) Ditosylate
Hydroquinone ditosylate, also known as 1,4-phenylene bis(4-methylbenzenesulfonate), is synthesized from hydroquinone through the formation of sulfonate ester linkages with p-toluenesulfonyl chloride.
The most common and established method for preparing this compound is the reaction of hydroquinone with p-toluenesulfonyl chloride (TsCl) in the presence of a base. The hydroxyl groups of hydroquinone act as nucleophiles, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride and the formation of the tosylate ester. As there are two hydroxyl groups, the reaction proceeds in two steps to yield the disubstituted product.
The reaction is typically carried out in an aprotic solvent, such as pyridine (B92270) or a combination of a chlorinated solvent like dichloromethane (B109758) (DCM) with an amine base like triethylamine (B128534). The base is crucial as it neutralizes the hydrochloric acid (HCl) that is formed as a byproduct of the reaction, driving the equilibrium towards the products. A molar excess of both the tosyl chloride and the base is generally used to ensure complete conversion to the ditosylate.
Table 1: Typical Reaction Conditions for the Synthesis of this compound
| Parameter | Condition |
|---|---|
| Starting Material | Hydroquinone |
| Reagent | p-Toluenesulfonyl chloride (TsCl) |
| Base | Pyridine or Triethylamine |
| Solvent | Pyridine (acting as both base and solvent), or Dichloromethane (DCM) |
| Stoichiometry | Hydroquinone (1 eq.), TsCl (>2 eq.), Base (>2 eq.) |
| Temperature | Typically 0 °C to room temperature |
| Work-up | Aqueous work-up to remove the hydrochloride salt and excess base, followed by recrystallization. |
In the context of exhaustive ditosylation of hydroquinone, the base itself often serves a catalytic role in addition to being an acid scavenger. Pyridine, for instance, is known to act as a nucleophilic catalyst. It can react with tosyl chloride to form a highly reactive N-tosylpyridinium salt. This intermediate is more electrophilic than tosyl chloride itself, making it more susceptible to attack by the hydroxyl groups of hydroquinone, thereby accelerating the rate of the tosylation reaction.
While specialized catalysts like dibutyltin (B87310) oxide are employed for achieving regioselective mono-tosylation of diols, they are not necessary for the preparation of the fully substituted this compound. For complete ditosylation, the standard system of tosyl chloride with a suitable base like pyridine is efficient and widely used.
Synthesis of this compound Derivatives
Derivatives of this compound can be synthesized through several strategies, including modification of the aromatic ring, reaction at the tosylate groups, or by employing alternative O,O'-substitution strategies on the parent hydroquinone.
Direct functionalization of the aromatic ring of this compound via electrophilic aromatic substitution is challenging. The tosylate group (-OTs) is strongly electron-withdrawing, which deactivates the aromatic ring towards attack by electrophiles. In contrast, the parent hydroquinone is highly activated towards electrophilic substitution due to the electron-donating nature of the hydroxyl groups.
The two tosylate groups in the para position significantly reduce the electron density of the benzene (B151609) ring. Any potential electrophilic substitution would be directed to the positions ortho to the tosylate groups (which are also meta to the other tosylate group). However, the deactivation is generally strong enough that forcing conditions would be required, which could risk cleavage of the tosylate ester bonds. Therefore, a more common strategy is to introduce the desired functional groups onto the hydroquinone ring first and then perform the ditosylation reaction.
Table 2: Influence of Substituents on Electrophilic Aromatic Substitution
| Compound | Substituent | Effect on Ring | Directing Effect |
|---|---|---|---|
| Hydroquinone | -OH (Hydroxyl) | Strongly Activating | Ortho, Para |
| This compound | -OTs (Tosylate) | Strongly Deactivating | Meta (relative to one group) |
The primary chemical utility of the tosylate groups in this compound is their function as excellent leaving groups in nucleophilic substitution reactions. This property allows for the modification of the molecule by replacing the tosylate moieties.
One significant modification is the reductive cleavage of the C–O bond, which effectively achieves the deoxygenation of the parent hydroquinone. This transformation converts the ditosylate into benzene. This reduction can be accomplished using various reducing agents, such as lithium aluminum hydride or through catalytic hydrogenation. For instance, palladium-catalyzed deoxygenation has been used for similar ditosylate compounds, where the tosylate is converted to a phenol (B47542) and then further reduced. This represents a modification where the tosylate group is removed entirely to yield the parent aromatic hydrocarbon.
The tosylate groups can be displaced by a variety of nucleophiles, allowing for diverse O,O'-disubstituted hydroquinone derivatives. This is a powerful strategy for introducing different functionalities onto the oxygen atoms. However, a more direct and common approach to achieve O,O'-disubstitution is to start from hydroquinone itself, for example, through a Williamson ether synthesis.
A notable example of a hydroquinone derivative that represents this substitution pattern is hydroquinone-O,O'-diacetic acid. This compound is typically synthesized by reacting hydroquinone with an alkali hydroxide (B78521) and chloroacetic acid. In this reaction, the hydroquinone is first deprotonated to form the more nucleophilic diphenoxide, which then displaces the chloride from two equivalents of chloroacetic acid to form the desired diether product. This pathway is generally more efficient than attempting a double nucleophilic substitution on this compound with the carboxylate nucleophile.
Advanced Synthetic Protocols and Innovations
The Mitsunobu reaction is a versatile method for the O-alkylation of phenols, including hydroquinone derivatives, under mild conditions. This reaction typically involves the use of a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the hydroxyl group for nucleophilic attack by a suitable pronucleophile. In the context of synthesizing this compound, p-toluenesulfonic acid would serve as the nucleophile.
The general protocol involves dissolving the hydroquinone, triphenylphosphine, and p-toluenesulfonic acid in an appropriate solvent, followed by the slow addition of the azodicarboxylate. The reaction proceeds through the formation of an oxyphosphonium salt, which is then displaced by the tosylate anion in an Sₙ2 reaction. While specific literature on the direct synthesis of this compound via the Mitsunobu reaction is not extensively detailed, a modified protocol for the formation of hydroquinone dialkyl ethers from secondary alcohols has been described using a three-component PBu₃/TMAD/Et₃N system in a non-polar solvent. A typical procedure for a related Mitsunobu reaction involving monoacetylated hydroquinone utilizes DIAD and TPP in anhydrous THF at 0 °C to room temperature.
Table 1: Representative Mitsunobu Protocol for O-Tosylation of a Phenol
| Parameter | Value |
| Substrate | Hydroquinone |
| Reagent 1 | p-Toluenesulfonic acid (2.2 eq) |
| Reagent 2 | Triphenylphosphine (2.2 eq) |
| Reagent 3 | Diisopropyl azodicarboxylate (DIAD) (2.2 eq) |
| Solvent | Anhydrous Tetrahydrofuran (B95107) (THF) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours |
| Work-up | Aqueous work-up followed by column chromatography |
Note: This table represents a plausible reaction based on general Mitsunobu protocols for phenols. Specific yields for this compound would require experimental validation.
The Wittig reaction is a powerful tool for the formation of carbon-carbon double bonds, converting aldehydes or ketones into alkenes. The reaction utilizes a phosphorus ylide, also known as a Wittig reagent, which is typically prepared from a phosphonium (B103445) salt and a strong base. While the Wittig reaction is widely employed for side chain elaboration in organic synthesis, its direct application to this compound for this purpose is not extensively documented in the reviewed literature.
Theoretically, a functionalized this compound bearing an aldehyde or ketone group could undergo a Wittig reaction to introduce a new side chain. The stability of the tosylate groups under the basic conditions required for ylide generation would be a critical consideration. The choice of base and reaction conditions would need to be carefully selected to avoid cleavage of the tosyl esters.
Table 2: Hypothetical Wittig Reaction for Side Chain Elaboration
| Parameter | Value |
| Substrate | Functionalized this compound (e.g., with an aldehyde group) |
| Reagent | Phosphonium Ylide (e.g., Ph₃P=CHR) |
| Base for Ylide Generation | n-Butyllithium or Sodium Hydride |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl ether |
| Temperature | -78 °C to Room Temperature |
| Reaction Time | 1-12 hours |
| Product | This compound with an elaborated alkene side chain |
Note: This represents a hypothetical application of the Wittig reaction. The feasibility and efficiency of this reaction would depend on the specific substrate and reaction conditions.
Palladium-catalyzed reactions are instrumental in modern organic synthesis. The deoxygenation of phenols can be achieved through the reductive cleavage of their corresponding tosylate derivatives. This transformation is valuable for removing a hydroxyl group from an aromatic ring. The reaction typically involves a palladium catalyst, a suitable ligand, and a reducing agent.
Aryl tosylates are known to undergo reductive cleavage in the presence of a palladium catalyst. For instance, the hydrogenolysis of aryl tosylates can be accomplished using hydrazine (B178648) in the presence of a palladium catalyst. It has been shown that this reaction proceeds via the catalytic decomposition of hydrazine to produce hydrogen, which then effects the hydrogenolysis. This method, however, may not be successful for all mononuclear aryl tosylates. Another approach involves the use of palladium on carbon (Pd/C) as a catalyst with a hydrogen source for the hydrogenolysis of aryl tosylates.
Table 3: Conditions for Palladium-Catalyzed Deoxygenation of an Aryl Tosylate
| Parameter | Value |
| Substrate | This compound |
| Catalyst | Palladium on Carbon (Pd/C) |
| Reducing Agent | Hydrazine hydrate (B1144303) or H₂ gas |
| Solvent | Ethanol or Methanol |
| Temperature | Room Temperature to Reflux |
| Reaction Time | 12-48 hours |
| Product | Benzene (following deoxygenation of both tosylate groups) |
Note: The specific conditions and yields would need to be optimized for this compound.
The use of solid acid catalysts, such as Montmorillonite (B579905) K10 clay, offers an environmentally benign and efficient alternative to traditional homogeneous catalysts for various organic transformations, including acylations. Montmorillonite K10 has been shown to be an effective catalyst for the acylation of phenols with acylating agents like p-toluenesulfonyl chloride.
This heterogeneous catalytic system provides several advantages, including ease of handling, simple work-up procedures by filtration, and the potential for catalyst recycling. The reaction is typically carried out by stirring the phenol and the acylating agent with the clay catalyst in a suitable solvent, often under mild conditions. Microwave irradiation can also be employed to accelerate the reaction.
Table 4: Clay-Catalyzed O-Tosylation of Hydroquinone
| Parameter | Value |
| Substrate | Hydroquinone |
| Reagent | p-Toluenesulfonyl chloride (2.2 eq) |
| Catalyst | Montmorillonite K10 |
| Solvent | Toluene or Dichloromethane |
| Temperature | Room Temperature to Reflux |
| Reaction Time | 2-8 hours |
| Work-up | Filtration of catalyst, followed by solvent evaporation |
Note: This table is based on the known catalytic activity of Montmorillonite K10 for the acylation of phenols.
Catalytic O-alkylation provides a direct route to ethers and esters from alcohols and phenols. In the context of this compound synthesis, this would involve the catalytic O-tosylation of hydroquinone. Various catalysts can be employed for this transformation, including solid acid catalysts.
For instance, the synthesis of parabens, which are esters of p-hydroxybenzoic acid, has been achieved using Montmorillonite K10 clay as a catalyst. This suggests the feasibility of using solid acids for the esterification of phenolic hydroxyl groups with sulfonic acids or their derivatives. The regioselective sulfonylation of carbohydrates has also been demonstrated using catalytic dibutyltin oxide. While direct catalytic methods for the synthesis of this compound are not extensively detailed, these examples point towards the potential of developing such processes.
Table 5: Representative Catalytic O-Tosylation of Hydroquinone
| Parameter | Value |
| Substrate | Hydroquinone |
| Reagent | p-Toluenesulfonyl chloride (2.2 eq) |
| Catalyst | Solid Acid Catalyst (e.g., Zeolite, Acidic Resin) |
| Solvent | Toluene or Xylene |
| Temperature | 80-120 °C |
| Reaction Time | 4-12 hours |
| Work-up | Catalyst filtration and crystallization of the product |
Note: This represents a plausible catalytic approach based on analogous reactions.
Optimization of Reaction Parameters
The optimization of reaction parameters is a critical step in developing an efficient and high-yielding synthesis of this compound. Key parameters that can be varied include the choice of catalyst, solvent, temperature, reaction time, and the stoichiometry of the reagents.
For tosylation reactions, the nature of the base (if required), the concentration of the reactants, and the method of purification can all significantly impact the outcome. For instance, in the mechanochemical tosylation of cellulose (B213188) nanocrystals, the amount of liquid assistant (base) and the milling time were identified as key parameters influencing the degree of substitution. In the catalytic tosylation of carbohydrates, temperature was a critical factor, with higher temperatures leading to the formation of di-O-tosylated side-products.
The optimization process often involves a systematic study where one parameter is varied while others are kept constant to determine its effect on the reaction yield and purity. Design of experiments (DoE) can also be a powerful tool to efficiently explore the interplay between multiple parameters. For the synthesis of this compound, a careful optimization of these parameters would be essential to develop a robust and scalable synthetic protocol.
Table 6: Key Parameters for Optimization of this compound Synthesis
| Parameter | Range/Options to Consider | Potential Impact |
| Catalyst | None, Acidic (e.g., H₂SO₄, TsOH), Basic (e.g., Pyridine, Et₃N), Solid Acid (e.g., Montmorillonite K10) | Reaction rate, selectivity, and yield |
| Solvent | Aprotic (e.g., Toluene, CH₂Cl₂), Polar aprotic (e.g., DMF, Acetonitrile) | Reactant solubility, reaction rate, and side reactions |
| Temperature | 0 °C to reflux | Reaction rate, selectivity, and potential for decomposition |
| Reaction Time | 1 hour to 48 hours | Conversion of starting material and formation of byproducts |
| Stoichiometry | Molar ratio of hydroquinone to tosylating agent and base | Yield and formation of mono- vs. di-substituted product |
| Base | Organic (e.g., Pyridine, Triethylamine), Inorganic (e.g., K₂CO₃) | Neutralization of acid byproduct, reaction rate |
Solvent Effects and Reaction Media
The choice of solvent is a critical factor in the synthesis of this compound, as it influences the solubility of reactants and the reaction rate. A range of solvents can be employed, with the selection often depending on the specific base and reaction conditions used.
Commonly, aprotic solvents are favored for this type of reaction. Dichloromethane is a frequently used solvent, particularly when the reaction is carried out at cooler temperatures, for instance, starting at 0 °C. Tetrahydrofuran (THF) is another effective aprotic solvent. The use of THF has been noted in eco-friendly protocols for the synthesis of aryl tosylates. orgsyn.org
In some procedures, particularly those employing a base like pyridine, the base itself can also serve as the solvent. masterorganicchemistry.com This approach simplifies the reaction setup by reducing the number of components. The polarity of the solvent can also play a role; for example, polar aprotic solvents like N,N-dimethylformamide (DMF) have been shown to accelerate nucleophilic substitution reactions in related tosylation processes. researchgate.net
The impact of different solvents on the tosylation of phenols has been a subject of study. For instance, research on the tosylation of cyclohexanol (B46403) demonstrated that solvent-free conditions can lead to significantly higher yields compared to reactions conducted in solvents such as chloroform, acetonitrile, dichloromethane, acetone, and ethanol. patsnap.com
| Solvent/Reaction Medium | Typical Conditions and Observations | Reference |
|---|---|---|
| Dichloromethane | Used with bases like 4-dimethylaminopyridine (B28879) (DMAP) and triethylamine, often starting at 0 °C. | nih.gov |
| Tetrahydrofuran (THF) | Employed in eco-friendly synthesis protocols for aryl tosylates. | orgsyn.org |
| Pyridine | Can act as both the base and the solvent. | masterorganicchemistry.com |
| Solvent-Free | Can lead to higher yields compared to using various organic solvents. | patsnap.com |
Temperature and Pressure Control
Temperature is a crucial parameter in the synthesis of this compound, directly influencing the reaction rate and the potential for side reactions. The reaction is often initiated at a reduced temperature to control the initial exothermic release of heat and then allowed to proceed at room temperature or with gentle heating.
A common procedure involves cooling the reaction mixture to 0 °C before the addition of reagents, after which the reaction is allowed to warm to room temperature. nih.gov Maintaining a low temperature, for instance below 15 °C, during the addition of reagents has been recommended in similar tosylation reactions to ensure controlled reaction progress. orgsyn.org
While many tosylation reactions are conducted at atmospheric pressure, the specific pressure conditions for the synthesis of this compound are not typically a primary variable that is manipulated. Standard laboratory conditions are generally sufficient.
| Temperature Condition | Rationale and Application | Reference |
|---|---|---|
| Initial cooling to 0 °C | Controls the initial exothermic reaction upon addition of reagents. | nih.gov |
| Maintaining temperature below 15 °C | Ensures a controlled reaction rate during reagent addition. | orgsyn.org |
| Room Temperature | Allows the reaction to proceed to completion after the initial controlled phase. | nih.gov |
Stoichiometry and Reagent Selection
The stoichiometry of the reactants is a key determinant of the reaction's success, ensuring the complete conversion of hydroquinone to its ditosylate derivative. A molar excess of the tosylating agent and the base is typically employed.
For the complete tosylation of both hydroxyl groups in hydroquinone, at least two equivalents of p-toluenesulfonyl chloride are required for every one equivalent of hydroquinone. In practice, a slight excess of the tosyl chloride is often used to drive the reaction to completion.
The choice of base is also critical. Pyridine is a classic choice, often used in excess to act as both a base and a solvent. masterorganicchemistry.com A combination of triethylamine (TEA) as the primary base and 4-dimethylaminopyridine (DMAP) as a catalyst is also a common and effective system. nih.gov In such cases, the molar ratio of the alcohol to tosyl chloride to TEA and DMAP is carefully controlled. For example, a ratio of 1:1.5 of alcohol to tosyl chloride and TEA, with a catalytic amount of DMAP, has been reported for the tosylation of other alcohols. nih.gov For a diol like hydroquinone, these ratios would be adjusted to account for the two reactive sites.
| Reagent | Typical Stoichiometric Ratio (relative to Hydroquinone) | Role | Reference |
|---|---|---|---|
| p-Toluenesulfonyl Chloride (TsCl) | > 2.0 equivalents | Tosylating agent | masterorganicchemistry.com |
| Pyridine | Used in excess (can be the solvent) | Base and solvent | masterorganicchemistry.com |
| Triethylamine (TEA) | > 2.0 equivalents | Base | nih.gov |
| 4-Dimethylaminopyridine (DMAP) | Catalytic amount (e.g., 0.6 equivalents for a monoalcohol) | Catalyst | nih.gov |
Green Chemistry Approaches in Ditosylate Synthesis
In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods in chemistry. For the synthesis of tosylates, including this compound, several green chemistry principles can be applied.
One major focus is the replacement of hazardous solvents with more benign alternatives. Water has been explored as a solvent for tosylation reactions, representing a significant green improvement. youtube.com Another approach is the use of solvent-free reaction conditions, which can lead to higher yields and eliminates solvent waste. patsnap.com This method often involves grinding the reactants together, sometimes with a solid-supported catalyst. scispace.com
The development of chromatography-free purification methods is another key aspect of green synthesis. Protocols that yield high-purity products directly from the reaction mixture, or with simple filtration and washing, are highly desirable as they reduce the use of solvents for purification. organic-chemistry.org
Furthermore, the use of catalytic amounts of reagents instead of stoichiometric quantities can improve atom economy. While the tosylating agent itself is a reactant, the use of more efficient and recyclable catalysts for the reaction is an area of ongoing research.
Chemical Reactivity and Mechanistic Investigations
Fundamental Chemical Transformations
The chemical behavior of hydroquinone (B1673460) ditosylate is characterized by its participation in several fundamental organic reactions. These transformations are pivotal for the synthesis of more complex molecular architectures.
Nucleophilic Substitution Reactions Involving Tosylate Leaving Groups
The tosylate group (OTs) is a superior leaving group due to the resonance stabilization of the resulting tosylate anion. This property makes hydroquinone ditosylate an excellent substrate for nucleophilic substitution reactions. pearson.comkhanacademy.orgucalgary.calibretexts.orgmasterorganicchemistry.com When an alcohol's hydroxyl group is converted to a tosylate, its ability to be displaced by a nucleophile is significantly enhanced. ucalgary.camasterorganicchemistry.com This conversion proceeds with retention of configuration at the electrophilic carbon. libretexts.org In the context of this compound, the two tosylate groups can be sequentially or simultaneously replaced by a variety of nucleophiles.
The general mechanism involves the attack of a nucleophile on the carbon atom attached to the tosylate group, leading to the cleavage of the C-OTs bond and the formation of a new bond with the nucleophile. The efficiency of these reactions is influenced by the nature of the nucleophile, the solvent, and the reaction temperature.
Elimination Pathways and Competing Reactions
In addition to substitution, this compound can undergo elimination reactions, particularly in the presence of a strong, non-nucleophilic base. In these reactions, a proton is abstracted from a carbon atom adjacent to the carbon bearing the tosylate group, leading to the formation of a double bond and the expulsion of the tosylate leaving group.
Substitution and elimination reactions are often in competition. The outcome of the reaction is largely determined by the reaction conditions. For instance, bulky bases tend to favor elimination over substitution. The structure of the substrate also plays a crucial role; for example, secondary tosylates can be prone to rearrangement reactions proceeding through an SN1 pathway. masterorganicchemistry.com
Deoxygenation Mechanisms
The deoxygenation of hydroquinone derivatives, including the ditosylate, provides a route to aromatic systems. nih.gov While attempts to deoxygenate this compound itself have been challenging under certain conditions, the related ditriflate derivative has been successfully deoxygenated using a Pd-catalyzed system. nih.gov This suggests that the nature of the sulfonate ester is critical for the success of the deoxygenation reaction. The mechanism of such deoxygenation reactions often involves oxidative addition of the C-O bond to a low-valent metal catalyst, followed by subsequent steps to cleave the oxygen-containing group and regenerate the catalyst.
Redox Chemistry of Hydroquinone Ditosylates and Related Derivatives
The hydroquinone moiety of this compound is redox-active, capable of undergoing oxidation to form semiquinone and quinone species. researchgate.netnih.gov This redox behavior is fundamental to the electrochemical properties of the molecule.
Electrochemical Oxidation Potentials and Behavior
The electrochemical oxidation of hydroquinone and its derivatives has been a subject of detailed investigation. nih.govrsc.orgresearchgate.net The oxidation potential of hydroquinones is sensitive to the presence of substituents on the aromatic ring. rsc.org Electron-withdrawing groups, such as the tosylate groups in this compound, are expected to shift the oxidation potential to more positive values compared to unsubstituted hydroquinone. rsc.org
Cyclic voltammetry studies of hydroquinone show that the standard electrode potential for the benzoquinone/hydroquinone half-reaction is approximately 0.714 V at pH 7.0. nih.gov The oxidation process is generally diffusion-controlled. rsc.orgresearchgate.net
Table 1: Electrochemical Data for Hydroquinone Oxidation
| Parameter | Value | Conditions |
| Anodic Peak Potential (HQ) | 0.18 V | PGDIL–TiO2/Au electrode, pH 7 PBS |
| Anodic Peak Potential (CC) | 0.3 V | PGDIL–TiO2/Au electrode, pH 7 PBS |
| Standard Electrode Potential | 0.714 V | Glassy carbon electrode, pH 7.0 phosphate (B84403) buffer |
Investigation of Semiquinone and Quinone Intermediate Formation
The oxidation of hydroquinone to quinone proceeds through a two-electron, two-proton process. researchgate.netresearchgate.net This transformation involves the formation of a semiquinone radical intermediate, which is generated by a one-electron oxidation of the hydroquinone. researchgate.netnih.gov This semiquinone radical can then undergo a further one-electron oxidation to yield the corresponding quinone.
The formation and stability of the semiquinone radical are influenced by the substituents on the aromatic ring and the surrounding environment. nih.gov Electron-rich substituents tend to stabilize the semiquinone radical anion. nih.gov The interconversion between hydroquinone, semiquinone, and quinone is a reversible process and is central to the role of quinones in biological electron transport chains. researchgate.netsemanticscholar.org
The formation of these intermediates can be studied using various spectroscopic and electrochemical techniques. For instance, transient absorption spectroscopy can be used to detect the short-lived semiquinone radical species. rsc.org
Role as Reducing Agents in Specific Chemical Transformations
Hydroquinone is well-established as a reducing agent, a property stemming from its ability to be oxidized to benzoquinone. inchem.org The electrochemical potential for the benzoquinone/hydroquinone redox couple is +286 mV at pH 7.0 and 25°C. inchem.org However, in this compound, the hydroxyl groups are esterified with tosyl groups. This structural modification significantly alters its reducing capabilities. The tosylation blocks the hydrogen atom transfer mechanism that is central to the antioxidant and reducing activity of hydroquinone. researchgate.netnih.gov
Consequently, this compound itself is not a direct or potent reducing agent in the same manner as hydroquinone. Its potential to act as a reducing agent is contingent upon the cleavage of the tosyl groups to regenerate the free hydroquinone. This can occur under specific reaction conditions, such as hydrolysis in acidic or basic media, which would then allow the liberated hydroquinone to participate in redox reactions. For instance, in a synthetic pathway, this compound could be used as a protected form of hydroquinone, which is deprotected in a later step to perform a reduction.
Reaction Kinetics and Rate Determinations
The reaction kinetics of this compound are primarily governed by the reactivity of the tosylate functional groups. Tosylates are excellent leaving groups in nucleophilic substitution reactions, a property derived from the resonance stabilization of the tosylate anion. The rate of these reactions is influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature.
Studies on related aromatic tosylates provide insight into the expected kinetic behavior. For example, the solvolysis rates of aryl tosylates are highly dependent on the substitution pattern of the aromatic ring. While specific kinetic data for this compound is not extensively documented in readily available literature, the principles of physical organic chemistry suggest that the rate of nucleophilic attack at the sulfur atom of the tosyl group or the ipso-carbon would be influenced by the electronic properties of the hydroquinone core. The rate of a given reaction, such as aminolysis or hydrolysis, can be determined by monitoring the disappearance of the reactant or the appearance of the product over time using techniques like spectroscopy or chromatography. wikipedia.org
In a study investigating the redox reaction between hydroquinone and benzoquinone, a chronoamperometric method was developed to analyze the compounds, highlighting the influence of pH and solvent on reaction kinetics. rsc.org While this study focuses on the parent compound, the methodologies are applicable for determining the rate at which this compound might undergo hydrolysis to release hydroquinone, which would then participate in the redox reaction.
Molecular Interactions and Complex Formation
This compound serves as a key building block in the synthesis of complex supramolecular structures. A notable example is its use as a monomer for the creation of pertosylated pillar inchem.orgarene macrocycles (P inchem.orgOTs). researchgate.net Pillararenes are a class of macrocyclic host molecules with unique pillar-shaped architecture, capable of forming host-guest complexes. nih.govrsc.org The synthesis of P inchem.orgOTs involves a BF₃·OEt₂ catalyzed cyclisation of a ditosylate monomer derived from hydroquinone. researchgate.net
These pillararene structures can participate in the formation of charge-transfer complexes. For instance, a related pillar inchem.orgquinone (P inchem.orgQ) has been shown to form a novel quinhydrone-type complex with hydroquinone (HQ). nih.gov This complex is stabilized by an electron-proton transfer reaction coupled with a donor-acceptor interaction between the electron-rich hydroquinone and the electron-deficient pillar inchem.orgquinone. nih.gov The formation of such charge-transfer complexes is a well-known phenomenon for hydroquinone and quinone analogues, where an electron donor and acceptor lie in close proximity, leading to intense electronic transitions in the UV-vis spectral region. nih.gov Although the ditosylate itself does not form the charge-transfer complex directly, its role as a precursor to the macrocyclic host is crucial for these advanced applications in selective extraction and sensing. researchgate.netnih.gov
The crystal structure and packing of this compound are dictated by a variety of non-covalent interactions. wikipedia.org While the parent hydroquinone molecule readily forms strong hydrogen bonds, the tosylation of the hydroxyl groups in this compound precludes this type of interaction at the phenolic positions. Instead, the dominant intermolecular forces involve weaker interactions.
Hirshfeld surface analysis of co-crystals of hydroquinone with other molecules reveals that a significant portion of close contacts are associated with relatively weak H···H, C···H, and H···C interactions. rsc.orgscispace.com Similar principles apply to this compound. The molecule's structure features aromatic rings from both the hydroquinone core and the tosyl groups, which can lead to π-π stacking interactions. Furthermore, the sulfonyl groups are highly polar and can participate in dipole-dipole interactions. The oxygen atoms of the sulfonyl groups can also act as weak hydrogen bond acceptors for suitable donor molecules. mdpi.com These varied non-covalent interactions govern the solid-state packing of this compound and its ability to form co-crystals or molecular complexes. rsc.orgosti.gov
Polymerization Inhibition Mechanisms
Hydroquinone is a widely used and effective inhibitor for free-radical polymerization. eastman.comchempoint.com Its mechanism of action involves the donation of a hydrogen atom from its hydroxyl groups to reactive free radicals, thereby terminating the radical chain reaction and forming stable, non-reactive species. researchgate.net This process is particularly effective in the presence of oxygen, where hydroquinone reacts with peroxy free radicals to form a stable complex. chempoint.com
However, in this compound, the reactive hydroxyl hydrogens are replaced by tosyl groups. This modification fundamentally blocks the primary pathway for free radical scavenging. Therefore, this compound itself does not function as a direct polymerization inhibitor through the same mechanism as hydroquinone.
Its utility in polymerization systems is as a "masked" or "protected" inhibitor. It can be added to a monomer formulation to provide stability. Under specific conditions, such as exposure to heat or a chemical trigger that cleaves the ester linkage, hydroquinone can be released in situ. This controlled release of the active inhibitor can then effectively quench free radicals and prevent premature polymerization. This approach allows for greater control over the initiation of polymerization compared to adding the highly active hydroquinone directly. The efficiency of inhibition in such a system would depend on the rate of deprotection of the ditosylate to generate the active hydroquinone inhibitor. chemicalpapers.com
Data Tables
Table 1: Free Radical Scavenging Activity of Hydroquinone
This table presents data on the free radical scavenging capabilities of the parent compound, hydroquinone, which is the active form released from this compound. The data illustrates its effectiveness in various assays.
| Assay Type | Concentration | Scavenging/Inhibition (%) |
| DPPH Reduction | 500 µg/ml | ~82.29% |
| Superoxide Radical Inhibition | 400 µg/ml | 43.13 ± 3.13% |
| Hydroxyl Radical Scavenging | 5.0 µg/ml | 29.33 ± 1.46% |
| Nitric Oxide Radical Scavenging | 2.0 mg/ml | 45.31% |
| Anti-Lipid Peroxidation | 2.0 mg/ml | 84.37 ± 1.43% |
| Data sourced from in vitro studies on hydroquinone. researchgate.net |
Unable to Generate Article on "this compound" as a Monomer Stabilizer Due to Lack of Specific Research Data
Following a comprehensive search of available scientific literature and research data, it has been determined that there is a notable absence of specific information regarding the role of "this compound" as a stabilizer for monomers. The user's request for an article focusing solely on this specific chemical compound and its function in preventing polymerization cannot be fulfilled at this time due to the lack of dedicated research findings on this topic.
Extensive searches have consistently yielded information on hydroquinone and its various other derivatives, such as Mono-tertiary-butylhydroquinone (MTBHQ) and 2,5-Di-tertiary-butylhydroquinone (DTBHQ), which are well-documented as effective polymerization inhibitors. The established mechanism for these compounds involves the donation of a hydrogen atom from their hydroxyl groups to scavenge free radicals, thereby terminating the polymerization chain reaction. This process is often dependent on the presence of oxygen, which first reacts with initiating free radicals to form peroxy radicals that are then neutralized by the hydroquinone derivative. eastman.comchempoint.com
However, in the case of this compound, the hydroxyl groups of the hydroquinone molecule are esterified with tosylate groups. This chemical modification fundamentally alters the structure of the compound, removing the very functional groups that are responsible for the radical-scavenging mechanism observed in hydroquinone and its other commonly used derivatives. Consequently, any potential stabilizing effect of this compound would likely operate through a different, currently undocumented, mechanism.
Given the strict instructions to focus exclusively on "this compound" and not to introduce information outside of this specific scope, it would be scientifically inaccurate and speculative to extrapolate the properties and mechanisms of hydroquinone to its ditosylate derivative. Therefore, without any direct research or data on the subject of this compound as a monomer stabilizer, the generation of a thorough, informative, and scientifically accurate article as requested is not possible.
Further research would be required to investigate the chemical reactivity and potential mechanistic pathways of this compound in the context of monomer stabilization. Until such research is available, its role in this application remains undocumented in the reviewed scientific literature.
Advanced Characterization and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Proton (¹H) NMR spectroscopy is instrumental in identifying the number of distinct proton environments and their neighboring protons in a molecule. In the case of hydroquinone (B1673460) ditosylate, the ¹H NMR spectrum is expected to display characteristic signals corresponding to the aromatic protons of both the hydroquinone and the tosyl moieties, as well as the methyl protons of the tosyl groups. The chemical shift (δ) of these protons is influenced by the electron-withdrawing nature of the sulfonate ester group and the aromatic rings. The multiplicity of the signals (e.g., singlet, doublet, triplet) arises from spin-spin coupling between adjacent non-equivalent protons and provides valuable information about the connectivity of the molecule.
Table 1: Expected ¹H NMR Spectral Data for Hydroquinone Ditosylate
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| Data not available | Data not available | Data not available | Aromatic protons (hydroquinone ring) |
| Data not available | Data not available | Data not available | Aromatic protons (tosyl rings) |
| Data not available | Data not available | Data not available | Methyl protons (tosyl groups) |
Detailed experimental ¹H NMR data for this compound were not available in the search results. The table illustrates the expected proton environments.
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are indicative of their chemical environment, with carbons attached to electronegative atoms like oxygen and sulfur appearing at higher chemical shifts (downfield). The spectrum would be expected to show signals for the aromatic carbons of the hydroquinone and tosyl groups, the methyl carbons of the tosyl groups, and the carbons directly bonded to the sulfonate oxygen.
Table 2: Expected ¹³C NMR Spectral Data for this compound
| Chemical Shift (ppm) | Assignment |
|---|---|
| Data not available | Aromatic carbons (hydroquinone ring) |
| Data not available | Aromatic carbons (tosyl rings) |
| Data not available | Methyl carbons (tosyl groups) |
| Data not available | Carbonyl carbons (if present) |
Specific experimental ¹³C NMR data for this compound were not available in the search results. The table illustrates the expected carbon environments.
Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity and spatial relationships between atoms in a molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, helping to establish the connectivity of the proton network within the hydroquinone and tosyl rings.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. This would allow for the unambiguous assignment of the proton and carbon signals for the CH groups in the aromatic rings and the methyl groups.
Detailed research findings from 2D NMR analyses of this compound are not available in the provided search results.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum is a plot of absorbance versus wavenumber and is unique for each compound. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the sulfonate ester group (S=O and S-O stretching), aromatic C-H and C=C stretching, and C-H bending vibrations of the methyl groups.
Table 3: Expected FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| Data not available | Asymmetric S=O stretch | Sulfonate ester |
| Data not available | Symmetric S=O stretch | Sulfonate ester |
| Data not available | S-O-C stretch | Sulfonate ester |
| Data not available | Aromatic C=C stretch | Aromatic ring |
| Data not available | Aromatic C-H stretch | Aromatic ring |
| Data not available | Aliphatic C-H stretch | Methyl group |
Specific experimental FTIR data for this compound were not available in the search results. The table illustrates the expected characteristic absorption bands.
Raman spectroscopy is a complementary technique to FTIR that also provides information about molecular vibrations. It relies on the inelastic scattering of monochromatic light. While some vibrational modes are strong in FTIR, others may be stronger and more easily observed in Raman spectroscopy. For this compound, Raman spectroscopy would also be expected to show characteristic peaks for the aromatic rings and the sulfonate groups. The symmetric vibrations of the molecule are often particularly strong in the Raman spectrum.
Table 4: Expected Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| Data not available | Symmetric S=O stretch | Sulfonate ester |
| Data not available | Ring breathing mode | Aromatic ring |
| Data not available | Aromatic C-H in-plane bend | Aromatic ring |
| Data not available | Aliphatic C-H bend | Methyl group |
Detailed experimental Raman spectral data for this compound were not available in the search results. The table illustrates the expected characteristic Raman shifts.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For the structural elucidation of "this compound," it provides critical information regarding its elemental composition and molecular structure.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the precise elemental composition of a compound by measuring its mass with very high accuracy. pnnl.gov Unlike nominal mass spectrometry which provides integer masses, HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas (isobars). pnnl.gov
For this compound, with a molecular formula of C₂₀H₁₈O₆S₂, HRMS is used to experimentally measure its monoisotopic mass. This experimental value is then compared to the theoretically calculated exact mass. A close correlation between the two values, typically within a few parts per million (ppm), confirms the assigned molecular formula and rules out other potential compositions.
Table 1: Theoretical Exact Mass Data for this compound
| Compound Name | Molecular Formula | Calculated Monoisotopic Mass (Da) |
|---|---|---|
| This compound | C₂₀H₁₈O₆S₂ | 418.0545 |
Fragmentation Pattern Analysis for Structural Confirmation
Tandem mass spectrometry (MS/MS) is employed to analyze the fragmentation patterns of a molecule, which serves as a molecular fingerprint and helps confirm its structure. In this process, the protonated molecule of this compound, [M+H]⁺, is selected as a precursor ion and subjected to collision-induced dissociation (CID). The resulting fragment ions provide insight into the connectivity of the atoms.
The fragmentation of this compound is expected to proceed via the cleavage of the ester-like sulfonate bonds, which are the most labile parts of the molecule. The analysis of fragmentation patterns in hydroquinone derivatives often involves mechanisms like homolytic cleavage. nih.govnih.gov Key fragmentation pathways would likely include:
Loss of a p-toluenesulfonyl group: A primary fragmentation event would be the cleavage of one of the O-S bonds, leading to the loss of a p-toluenesulfonic acid moiety or a related radical, resulting in a significant neutral loss.
Formation of characteristic ions: The fragmentation would produce characteristic ions corresponding to the p-toluenesulfonyl cation (m/z 155) and the hydroquinone monosulfonate fragment.
Sequential fragmentation: Further fragmentation of the initial product ions can occur, providing more detailed structural information. researchgate.net
The systematic study of these fragmentation pathways allows for the unambiguous confirmation of the tosylate groups being attached to the hydroquinone core. researchgate.net
Table 2: Predicted Key Fragment Ions for this compound
| Fragment Description | Proposed Formula | Approximate m/z |
|---|---|---|
| Protonated Molecule | [C₂₀H₁₉O₆S₂]⁺ | 419.06 |
| Loss of p-toluenesulfonyl group | [C₁₃H₁₁O₄S]⁺ | 263.04 |
| p-toluenesulfonyl cation | [C₇H₇O₂S]⁺ | 155.02 |
| Hydroquinone fragment ion | [C₆H₅O₂]⁺ | 109.03 |
X-ray Crystallography
X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid.
Single Crystal X-ray Diffraction for Solid-State Molecular Structure
Single Crystal X-ray Diffraction (SC-XRD) provides precise information on the internal lattice of a crystal, including unit cell dimensions, bond lengths, and bond angles. carleton.edu By irradiating a single crystal with monochromatic X-rays, a diffraction pattern is produced. The analysis of this pattern allows for the construction of an electron density map of the molecule, from which the exact positions of the atoms can be determined. carleton.edu
Table 3: Example Crystallographic Data for α-Hydroquinone
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Trigonal | nih.gov |
| Space Group | R-3 | nih.gov |
| Unit Cell Dimensions | a = 38.556(5) Å | nih.gov |
| c = 5.6660(6) Å | nih.gov | |
| V = 7294(1) ų | nih.gov |
Analysis of Crystal Packing and Intermolecular Contacts
Beyond individual molecular structure, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by a network of non-covalent intermolecular interactions. Techniques like Hirshfeld surface analysis are used to visualize and quantify these interactions. scispace.comrsc.org
π-π Stacking: The presence of three aromatic rings (one hydroquinone and two tosyl rings) suggests that π-π stacking interactions would be a significant feature, contributing to the stability of the crystal lattice.
C-H···O Interactions: Weak hydrogen bonds between the aromatic C-H groups and the electronegative oxygen atoms of the sulfonate (SO₃) groups would likely be numerous and play a crucial role in the three-dimensional architecture.
UV-Visible Spectroscopy for Electronic Transitions and Conjugation
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure and conjugated systems. When a molecule absorbs light, an electron is promoted from a lower energy molecular orbital to a higher energy one. youtube.com
The structure of this compound contains several chromophores—the parts of the molecule that absorb light—primarily the benzene (B151609) rings of the hydroquinone and tosyl moieties. The absorption of UV radiation by these systems results from π→π* electronic transitions, where an electron from a π bonding orbital is excited to a π* antibonding orbital. youtube.com
The UV-Vis spectrum of this compound is expected to show characteristic absorption bands in the UV region. The parent hydroquinone molecule exhibits absorption maxima (λmax) in aqueous solution. conicet.gov.arnih.gov The attachment of the tosylate groups can act as auxochromes, causing a shift in the wavelength (bathochromic or hypsochromic shift) and intensity (hyperchromic or hypochromic shift) of these absorption bands compared to unsubstituted hydroquinone. Analysis of the spectrum helps to confirm the presence of the aromatic systems and provides insight into the electronic effects of the tosylate substituents. unpatti.ac.id
Table 4: Typical Electronic Transitions and Chromophores
| Transition Type | Chromophore | Expected Region |
|---|---|---|
| π → π | Aromatic Rings (Benzene) | ~200-300 nm |
| n → π | Sulfonate Group (S=O) | Longer wavelength, often weak |
Thermal Analysis Techniques
Thermal analysis encompasses a group of techniques where a physical property of a substance is measured as a function of temperature while the substance is subjected to a controlled temperature program.
Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere. This analysis provides valuable information about the thermal stability and composition of a material. A TGA curve plots the mass of the sample as a function of temperature or time.
For this compound, a TGA analysis would reveal its decomposition profile. The key parameters obtained from a TGA curve include:
Onset Temperature of Decomposition: The temperature at which the sample begins to lose mass, indicating the start of thermal decomposition.
Peak Decomposition Temperature: The temperature at which the rate of mass loss is at its maximum.
Mass Loss Percentage: The percentage of the initial mass that is lost during a specific decomposition step. This can help in identifying the nature of the evolved gases.
Residue: The amount of material remaining at the end of the analysis.
In the case of the related compound, hydroquinone, TGA studies have shown that it undergoes a two-stage decomposition process in the temperature range of 110-253 °C. researchgate.net A hypothetical TGA profile for this compound would be expected to show decomposition at higher temperatures due to its greater molecular weight and the stability of the tosylate groups. The decomposition would likely involve the cleavage of the ester linkages and the subsequent degradation of the aromatic rings.
| Parameter | Expected Observation |
|---|---|
| Onset Temperature (°C) | Expected to be higher than hydroquinone, likely > 250 °C |
| Decomposition Steps | Multiple steps corresponding to the loss of tosylate groups and degradation of the hydroquinone core |
| Final Residue (%) | Dependent on the final decomposition temperature and atmosphere |
Differential Scanning Calorimetry (DSC) is a technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC can detect and quantify physical and chemical changes that are accompanied by a change in enthalpy, such as melting, crystallization, and glass transitions.
A DSC analysis of this compound would provide the following information:
Melting Point (Tm): The temperature at which the solid-to-liquid phase transition occurs, observed as an endothermic peak on the DSC curve.
Enthalpy of Fusion (ΔHm): The amount of heat absorbed during melting, which is related to the crystallinity of the sample.
Glass Transition Temperature (Tg): For amorphous or semi-crystalline materials, the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state.
Crystallization Temperature (Tc): The temperature at which an amorphous material crystallizes upon heating, observed as an exothermic peak.
Decomposition: Exothermic or endothermic events at higher temperatures can indicate thermal decomposition.
For the parent compound, hydroquinone, the DSC curve shows a sharp endothermic event between 173 and 179 °C, which corresponds to its melting point. researchgate.net For this compound, a significantly higher melting point would be expected due to its larger molecular size and stronger intermolecular interactions. The DSC thermogram would be crucial in determining its purity and solid-state properties.
| Parameter | Expected Observation |
|---|---|
| Melting Point (Tm) | A sharp endothermic peak at a temperature significantly higher than 179 °C |
| Enthalpy of Fusion (ΔHm) | A quantifiable value related to the energy required to melt the crystalline structure |
| Other Phase Transitions | Possible solid-solid transitions (polymorphism) could be observed as additional endothermic or exothermic events |
The search yielded numerous studies on hydroquinone and its other derivatives, covering a wide range of computational analyses such as Density Functional Theory (DFT), conformational analysis, and electronic structure calculations. However, information explicitly pertaining to the ditosylate ester of hydroquinone was not available in the accessed scientific literature.
Therefore, it is not possible to provide the detailed, data-driven article as requested in the outline, due to the absence of published research on the specific computational and theoretical chemistry of this compound.
Computational and Theoretical Chemistry Studies
Ligand-Receptor Interaction Modeling in In Vitro Systems
Computational modeling serves as a powerful tool to predict and analyze the interactions between small molecules like hydroquinone (B1673460) ditosylate and their biological targets. These theoretical studies provide critical insights into binding modes and affinities, guiding further experimental research. While direct computational studies specifically on hydroquinone ditosylate are not widely detailed in the available literature, extensive research on related hydroquinone derivatives provides a strong predictive framework for its behavior, particularly with enzymes like sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) and Heat shock protein 90 (Hsp90).
Computational ligand docking is a method used to predict the preferred orientation of a molecule when bound to a receptor to form a stable complex. The analysis of hydroquinone derivatives provides a basis for understanding how this compound might interact with key enzyme targets.
SERCA Interaction Modeling:
Docking studies on hydroquinone derivatives, such as 2,5-di-tert-butylhydroquinone (B1670977) (BHQ), have been performed to elucidate their binding mechanism with SERCA. nih.gov These studies typically utilize programs like GOLD in conjunction with scoring functions like ChemScore to predict binding poses. nih.gov The crystal structure of SERCA is often used in its E2 conformation, which is the state relevant for the binding of many inhibitors. nih.gov
Analysis of these docking simulations reveals that the binding of hydroquinone inhibitors to SERCA is primarily driven by two types of interactions:
Hydrogen Bonding: The hydroxyl groups of the hydroquinone core are critical for forming hydrogen bonds with key residues in the binding pocket, such as Asp-59 and Pro308. nih.govresearchgate.net
Hydrophobic Interactions: Bulky alkyl substituents on the hydroquinone ring engage in extensive hydrophobic contacts with nonpolar residues within the binding site, which provides additional binding energy. nih.govnih.gov
Computational models suggest that these inhibitors lock the enzyme in its E2 form, preventing the conformational changes necessary for the catalytic cycle and ion transport. nih.govresearchgate.net The docking scores from these simulations have shown a reasonable correlation with experimentally measured inhibitory potencies, validating their predictive power. nih.gov
Hsp90 Interaction Modeling:
Molecular docking simulations have also been crucial in understanding the interaction between hydroquinone-containing compounds, such as hydroquinone ansamycins, and the ATP-binding site of Hsp90. nih.gov These studies show that the hydroquinone forms of these inhibitors often exhibit more favorable docking scores and calculated binding energies compared to their benzoquinone counterparts. nih.gov This enhanced affinity is largely attributed to a greater contribution from electrostatic energy in the hydroquinone state. nih.gov
Successful docking studies have modeled these compounds into the open conformation of Hsp90's nucleotide-binding domain, identifying key interactions that stabilize the ligand-receptor complex. nih.govnih.gov
Table 1: Predicted Molecular Interactions for Hydroquinone Scaffolds with SERCA and Hsp90
| Target Enzyme | Ligand Class | Key Interacting Residues (Predicted) | Primary Interaction Type | Computational Program Example |
|---|---|---|---|---|
| SERCA | Hydroquinone Derivatives | Asp-59, Pro308 | Hydrogen Bonding, Hydrophobic Interactions | GOLD with ChemScore nih.govnih.gov |
| Hsp90 | Hydroquinone Ansamycins | Residues in ATP-binding pocket | Electrostatic, Hydrogen Bonding | Flexible Docking Programs nih.gov |
Structure-Activity Relationship (SAR) studies, informed by computational data, explain how a molecule's chemical structure relates to its biological activity. For hydroquinone derivatives, computational docking provides clear SAR insights.
SAR for SERCA Inhibition:
For inhibitors targeting SERCA, computational models have established clear structural requirements for high potency. nih.gov
The Hydroquinone Core: The two hydroxyl groups in a para orientation on the benzene (B151609) ring are fundamental. Docking studies consistently show these groups acting as hydrogen bond donors, anchoring the molecule to polar residues like Asp-59 in the binding site. nih.govresearchgate.net
Based on this framework, it can be inferred that for this compound, the large, aromatic tosylate groups would fulfill the role of bulky substituents necessary for hydrophobic interactions within the SERCA binding pocket. However, as the tosylate groups are esters of the phenolic hydroxyls, they would preclude the canonical hydrogen bond donation seen with compounds like BHQ. This suggests a potentially different binding mode or a prerequisite of in-situ hydrolysis to an active hydroquinone form.
SAR for Hsp90 Inhibition:
In the case of Hsp90 inhibitors like the ansamycin (B12435341) antibiotics, the state of the quinone moiety is critical. Computational studies have shown that the reduced hydroquinone form has a higher binding affinity for Hsp90 than the oxidized benzoquinone form. nih.govnih.gov This is a key SAR finding, indicating that the electronic and hydrogen-bonding properties of the hydroquinone ring are favored in the Hsp90 ATP-binding site. nih.gov The ability of the molecule to be reduced to a hydroquinone is therefore a determinant of its inhibitory activity. For this compound, the stability of the core hydroquinone structure is central to its potential as an Hsp90 inhibitor, with the tosylate groups modulating solubility, cell permeability, and specific interactions within the binding site.
Applications in Advanced Chemical and Materials Science
Polymer Chemistry and Polymer Science
In the field of polymer science, the hydroquinone (B1673460) moiety is valued for its rigidity and redox activity. Hydroquinone ditosylate serves as a stable precursor for incorporating this functionality into various polymer systems.
Monomers and Crosslinking Agents for Polymer Synthesis
The hydroquinone framework is utilized as a monomeric unit in the synthesis of certain copolyesters. For instance, in the production of thermotropic liquid crystalline copolyesters (Co-TLCPs), hydroquinone is a key monomer that imparts rigidity and facilitates molecular packing, which influences the degree of crystallinity of the final polymer. The synthesis often involves reacting an acetylated hydroquinone with other monomers like 2,5-diethoxyterephthalic acid. This compound can act as a precursor in such polycondensation reactions.
Furthermore, the hydroquinone/quinone system is employed in crosslinking reactions. Inspired by the natural hardening process in insect cuticles, quinone crosslinking can significantly enhance the mechanical properties of hydrogels. In one study, surface-deacetylated chitin (B13524) nanofibers were reacted in a hydroquinone solution, leading to a hydrogel with nearly ten times the tensile strength of the original material due to the crosslinking effect between the resulting quinone and amino groups on the nanofibers. This demonstrates the potential of the hydroquinone structure, accessible from precursors like this compound, to act as an effective crosslinking agent.
Development of Thermosets, Composites, and Resins
The structural attributes of hydroquinone are beneficial in the formulation of advanced materials such as composites and resins. Hydroquinone and its derivatives are found in the formulations of dental resin composites, where they can act as stabilizers or polymerization inhibitors.
In the realm of advanced composites, hydroquinone-based monomers are used to create thermotropic liquid crystalline copolyesters. These materials can be blended with fillers like organoclays (e.g., Cloisite 93A) to form hybrid nanocomposites. The inclusion of the hydroquinone unit influences the thermal properties and the formation of the liquid crystalline mesophase, which is critical for the performance of the resulting composite material.
Additives for Polymer Stabilization and Shelf-Life Extension
Hydroquinone and its derivatives are widely recognized as excellent inhibitors for free-radical polymerization. They function as stabilizers and antioxidants, extending the shelf-life and storage stability of monomers and polymers, including vinyl monomers and unsaturated polyesters. The mechanism involves reacting with and quenching free radicals to form stable compounds, thereby stopping or slowing unwanted polymerization that can lead to gelation and degradation. This is particularly crucial for controlling the cure characteristics of unsaturated polyester (B1180765) and vinyl monomer blends.
Hydroquinone-based compounds are effective stabilizers for various synthetic resins, including butadiene polymers, where they prevent thermal degradation and thermal oxidative coloration. The effectiveness of these stabilizers allows for precise control over reaction rates, ensuring that polymers achieve the desired molecular weight and properties for high-quality end products.
| Hydroquinone Derivative | Primary Function in Polymer Science | Reference |
| Hydroquinone (HQ) | General-purpose inhibitor, stabilizer, antioxidant | |
| Mono-tertiary-butylhydroquinone (MTBHQ) | Storage inhibitor for unsaturated polyesters | |
| 2,5-Di-tertiary-butylhydroquinone (DTBHQ) | Multipurpose inhibitor, antioxidant, and stabilizer |
Precursors in Complex Organic Synthesis
The reactivity of the tosylate groups makes this compound a valuable precursor in multi-step organic syntheses for creating complex molecular architectures.
Synthesis of Steroid Dimers and Related Conjugates
This compound is a key precursor for synthesizing steroid dimers linked by a 1,4-phenylene diether bridge. Research has demonstrated that the reaction between steroidal tosylates and hydroquinone is an effective method for creating these complex molecules. In a study utilizing montmorillonite (B579905) K10 as a catalyst, the reaction of cholesteryl tosylate with hydroquinone afforded the desired O,O-1,4-phenylene-linked steroid dimer in significant yield. The use of a tosylate on the steroid substrate was shown to suppress the formation of undesired disteroidal ether byproducts.
An efficient one-step procedure for creating these linkages under mild conditions has been developed using a modified Mitsunobu protocol, which provides a new methodology for the design and synthesis of bis-steroidal 1,4-phenylene diethers.
| Steroid Tosylate Substrate | Catalyst | Product | Yield | Reference |
| Androst-5-en-3β-ol-17-one tosylate | Montmorillonite K10 | O,O-1,4-phenylene-linked steroid dimer | 31% | |
| Cholesteryl tosylate | Montmorillonite K10 | O,O-1,4-phenylene-linked steroid dimer | 67% |
Formation of Polycyclic Aromatic Hydrocarbons (e.g., Dimethanoanthracenes)
The hydroquinone/quinone scaffold is a fundamental building block in the synthesis of certain polycyclic aromatic hydrocarbons (PAHs). For example, a facile bottom-up synthesis of a contorted PAH derivative involves the integration of three anthraquinone (B42736) units into the final π-conjugated architecture. Anthraquinones are structurally related to hydroquinone. Additionally, quinone derivatives such as 2,3-Dicyano-5,6-dichlorobenzoquinone (DDQ) are used as reagents in the final steps of PAH synthesis, facilitating the formation of the aromatic system. As a stable precursor to the hydroquinone moiety, this compound can serve as a starting point for creating the quinone-based structures required in these complex synthetic pathways.
Advanced Chemical Reagents and Catalytic Applications
Redox-active ionic liquids (RAILs) are a class of materials that combine the properties of ionic liquids (e.g., low volatility, high thermal stability) with electrochemical activity. These materials are of great interest for applications in energy storage, such as in supercapacitors or redox flow batteries.
The hydroquinone/quinone redox couple is a well-established electroactive system. While hydroquinone itself can be incorporated as a redox additive in electrolytes, the use of derivatives allows for fine-tuning of properties. Ionic liquids can be designed with tosylate as the anion. Therefore, a system can be conceived where a cation is paired with a tosylate anion, and a hydroquinone-based moiety provides the redox functionality. The incorporation of a redox shuttle moiety onto an ionic liquid structure generally increases the decomposition temperature of the redox shuttle. This enhances the thermal stability of the resulting electrolyte, a critical factor in energy storage devices.
Table 1: Properties of Representative Redox-Active Ionic Liquids (RAILs) This table presents examples of RAILs to illustrate the concept; specific data for a this compound-based RAIL is not available.
The hydroquinone moiety can serve as a redox-active ligand in organometallic chemistry, enabling cooperative reactivity between the ligand and the metal center. A palladium complex featuring a hydroquinone-containing ligand, for instance, has been shown to react with dioxygen, facilitating multi-proton and multi-electron reduction processes. In such a system, the ligand actively participates in the catalytic cycle by storing and transferring electrons and protons.
While the tosylate groups of this compound are not ideally positioned to directly chelate a metal ion along with the hydroquinone oxygens, they profoundly influence the electronic properties of the aromatic ring. This electronic modification can tune the redox potential of the hydroquinone ligand and, consequently, the catalytic activity of the metal complex. Furthermore, the tosylate groups can be used to covalently anchor the hydroquinone ligand to a solid support, creating a heterogeneous catalyst that is easily separable from the reaction mixture.
Research Tools in In Vitro Biological Systems
The hydroquinone scaffold is present in numerous molecules that are potent inhibitors of key cellular enzymes. These inhibitors are invaluable as chemical probes to study enzyme function and validate them as therapeutic targets.
Sarco/endoplasmic reticulum Ca2+-ATPase (SERCA): The SERCA pump is crucial for maintaining calcium homeostasis in cells, and its inhibition has been linked to potential anticancer therapies. The compound 2,5-di-tert-butylhydroquinone (B1670977) (BHQ) is a well-known and specific inhibitor of SERCA. Studies on various hydroquinone derivatives have elucidated the structural requirements for potent inhibition. The binding is primarily mediated by hydrogen bonds involving the hydroxyl groups and hydrophobic interactions with the alkyl substituents. This compound could serve as a precursor or a prodrug in such studies, where the tosylate groups might be cleaved by cellular enzymes to release the active hydroquinone inhibitor.
Heat shock protein 90 (Hsp90): Hsp90 is a molecular chaperone that is essential for the stability and function of many proteins required for tumor cell growth, making it a prime target in cancer research. The benzoquinone ansamycin (B12435341) class of antibiotics, which includes geldanamycin, are classic Hsp90 inhibitors. The reduced hydroquinone forms of these drugs, generated by cellular enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1), often exhibit increased binding affinity for Hsp90 compared to their quinone counterparts. This demonstrates that the hydroquinone state is critical for potent inhibition. This compound can be used in research to explore the delivery and intracellular release of hydroquinone-based pharmacophores in the context of Hsp90 inhibition.
Table 2: Inhibition of Target Enzymes by Hydroquinone Derivatives
Hydroquinone (HQ), the core structure of this compound, is known to exert significant effects on cellular processes, including the inhibition of nucleic acid synthesis. As a major metabolite of benzene (B151609), its cellular impacts are of considerable toxicological and pharmacological interest.
Research has shown that hydroquinone can decrease IL-2-dependent DNA synthesis and cell proliferation in human T lymphoblasts without affecting cell viability at similar concentrations. The addition of HQ to proliferating cells blocks the uptake of radiolabeled thymidine, a key step in DNA synthesis, within hours. This suggests that HQ inhibits a rate-limiting step in this crucial cellular process. The antiproliferative effect is not limited to T cells, as HQ also inhibits DNA synthesis in other cell lines, including fibroblasts and epithelial cells. Further studies indicate that hydroquinone can cause DNA damage, and cells deficient in DNA repair enzymes, such as DNA polymerase beta, show increased sensitivity to its toxic effects.
The mechanism may involve the inhibition of ribonucleotide reductase, an enzyme essential for producing the building blocks of DNA. When used in cell culture models, this compound would act as a delivery agent for the hydroquinone moiety. The tosylate groups would render the molecule more lipophilic, potentially altering its membrane permeability and cellular uptake dynamics compared to the parent hydroquinone.
Table 3: Effects of Hydroquinone on DNA Synthesis in Different Cell Types
Table of Mentioned Compounds
Molecules for Studying Biological Interactions at a Molecular Level
Hydroquinone derivatives have been instrumental in the development of molecules for probing biological interactions at the molecular level. Their redox activity and ability to interact with biological macromolecules make them valuable scaffolds for designing enzyme inhibitors and molecular probes. While direct applications of this compound in this area are not extensively documented in publicly available research, its chemical nature suggests its utility as a precursor for creating molecules to study these interactions. The tosylate groups are excellent leaving groups, facilitating the synthesis of a variety of hydroquinone derivatives that can be tailored to interact with specific biological targets.
Research into hydroquinone derivatives has yielded potent inhibitors of various enzymes. For instance, a series of hydroquinone-benzoyl ester analogs have been synthesized and evaluated for their inhibitory activity against mushroom tyrosinase (mTyr), an enzyme involved in melanin (B1238610) production. nih.gov The results revealed that several of these compounds exhibited significant inhibitory activity, with some demonstrating higher potency than the parent hydroquinone and the commonly used inhibitor, kojic acid. nih.gov
The inhibitory activities of these hydroquinone derivatives against mushroom tyrosinase are summarized in the table below.
Table 1: Inhibitory Activity of Hydroquinone Derivatives against Mushroom Tyrosinase
| Compound | IC₅₀ (µM) | Inhibition Type |
|---|---|---|
| 3a | - | Non-competitive |
| 3b | 0.18 ± 0.06 | Mixed |
| 3c | - | Non-competitive |
| 3d | - | Competitive |
| 3e | - | Competitive |
| Hydroquinone | 22.78 ± 0.16 | - |
| Kojic Acid (Control) | 28.50 ± 1.10 | - |
Data sourced from a study on hydroquinone ester derivatives as tyrosinase inhibitors. nih.gov
Furthermore, analogues of 2,5-di-tert-butylhydroquinone (BHQ) have been shown to inhibit the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA), an enzyme that plays a crucial role in calcium homeostasis within cells. nih.gov Inhibition of SERCA can lead to apoptosis, making these compounds valuable as research tools and potential therapeutic agents. nih.gov The synthesis of various BHQ analogues, including monosubstituted and disubstituted hydroquinones, has allowed for the establishment of structure-activity relationships, providing insights into the molecular interactions between these inhibitors and the enzyme. nih.gov
Applications in Advanced Functional Materials
Components in Conductive Polymers and Organic Electronics
Hydroquinone and its derivatives are important components in the synthesis of conductive polymers and materials for organic electronics. Conductive polymers are a class of organic materials that possess the electrical properties of metals while retaining the processing advantages of plastics.
Hydroquinone can be directly copolymerized with other monomers, such as 3,4-ethylenedioxythiophene (B145204) (EDOT), through electrochemical methods to produce conductive polymers. rsc.org This process results in a copolymer where oligothiophene chains are interspersed with quinone units. rsc.org The incorporation of hydroquinone moieties into the polymer backbone can be controlled by the ratio of the monomers in the polymerization feed, allowing for the tuning of the material's properties. rsc.org These quinone-polythiophene composites show promise as electrode materials for energy storage applications, combining the conductivity of the polythiophene matrix with the high specific capacity of quinones. rsc.org
While direct polymerization of this compound is not widely reported, its structure suggests it could serve as a valuable monomer in the synthesis of specialty polymers. The tosylate groups can act as leaving groups, facilitating polymerization reactions to form polymers containing hydroquinone units. This approach could offer an alternative route to producing conductive polymers with tailored properties for various applications in organic electronics.
Materials for Photovoltaic Devices
Hydroquinone derivatives have been utilized to enhance the performance of photovoltaic devices, particularly in the context of organic and hybrid solar cells. The addition of hydroquinone to the conductive polymer poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS), a material commonly used in solar cells, has been shown to significantly improve its electrical conductivity. nih.gov
One study demonstrated that mixing hydroquinone with a pristine PEDOT:PSS solution increased its conductivity to 937 S/cm. nih.gov This enhancement is attributed to hydroquinone acting as a proton-donating agent, which leads to a phase separation between the conductive PEDOT and the insulating PSS, resulting in the formation of more continuous conductive channels. nih.gov This improvement in conductivity, in turn, enhances the performance of silicon/PEDOT:PSS hybrid solar cells (HSCs).
The table below illustrates the effect of adding varying amounts of hydroquinone on the performance of Si/PEDOT:PSS hybrid solar cells.
Table 2: Photovoltaic Parameters of Si/PEDOT:PSS HSCs with Different Hydroquinone Content
| HQ Content (wt%) | Jsc (mA/cm²) | Voc (V) | FF (%) | PCE (%) |
|---|---|---|---|---|
| 0 (Pristine) | 12.3 | 0.39 | 52.1 | 2.5 |
| 0.33 | 24.1 | 0.45 | 65.4 | 7.1 |
| 0.67 | 28.5 | 0.47 | 65.7 | 8.8 |
| 1.00 | 26.9 | 0.46 | 66.5 | 8.2 |
| 1.33 | 25.8 | 0.46 | 67.1 | 7.9 |
Data showing the improvement in power conversion efficiency (PCE) of hybrid solar cells upon addition of hydroquinone (HQ). nih.gov
Furthermore, hydroquinone has been used as a redox mediator in chlorophyll-based bio-inspired solar cells. researchgate.net Its introduction into the chlorophyll (B73375) derivative films was found to enhance the carrier lifetimes, leading to an increase in the power conversion efficiency of the solar cells by 20% (from a pristine value of 1.29% to 1.55%). researchgate.net Although the direct application of this compound in photovoltaic devices is not explicitly detailed, its potential as a precursor for synthesizing functional hydroquinone derivatives for this purpose is plausible.
Future Research Directions and Emerging Paradigms
Development of Novel and Sustainable Synthetic Pathways
The conventional synthesis of hydroquinone (B1673460) ditosylate involves the reaction of hydroquinone with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base. While effective, this method often relies on traditional solvents and purification techniques that present environmental challenges. Future research is increasingly focused on developing greener, more sustainable synthetic protocols.
Novel approaches aim to minimize waste, reduce reaction times, and eliminate the need for hazardous materials. organic-chemistry.org Eco-friendly, chromatography-free methods for the synthesis of aryl tosylates have been developed that are superior in simplicity, reaction conditions, and environmental friendliness. organic-chemistry.orgthieme-connect.com These protocols often employ alternative solvents like tetrahydrofuran (B95107) (THF) or ethyl acetate (B1210297) and bases such as potassium carbonate or aqueous sodium hydroxide (B78521), which can yield high-purity products directly upon precipitation, thus avoiding laborious chromatographic purification. organic-chemistry.org
A particularly innovative and sustainable approach involves the use of aqueous sodium tosylate (NaTos) solutions. rsc.org Sodium tosylate, a common salt, acts as a hydrotrope, increasing the solubility of organic reactants in water. This methodology presents an inexpensive and straightforward route for related alkylation reactions, and its principles can be applied to tosylation. rsc.org A significant advantage is the ability to recycle the aqueous salt solution, dramatically improving the process's environmental factor. rsc.org
| Parameter | Conventional Method | Sustainable Protocol organic-chemistry.org | Aqueous NaTos Concept rsc.org |
|---|---|---|---|
| Solvent | Dichloromethane (B109758), Pyridine (B92270) | THF, Ethyl Acetate | Water |
| Base | Pyridine, Triethylamine (B128534) | K₂CO₃, NaOH | NaOH |
| Purification | Silica Gel Chromatography | Precipitation/Filtration | Precipitation/Filtration |
| Sustainability | Low (Halogenated solvents, waste) | High (Chromatography-free) | Very High (Recyclable medium) |
Exploration of Untapped Chemical Reactivity Profiles
The primary reactivity of hydroquinone ditosylate stems from the nature of the tosylate group as an excellent leaving group. This property makes the compound an attractive electrophilic partner in a variety of cross-coupling reactions, serving as a stable and effective alternative to aryl halides. organic-chemistry.orgacs.org While palladium-catalyzed reactions are common, the exploration of more sustainable and earth-abundant metal catalysts, such as iron, represents a significant area of future research. mdpi.com
The untapped potential of this compound lies in its use as a bifunctional electrophile. The two tosylate groups can be substituted sequentially or simultaneously, allowing for the construction of complex molecular architectures. Its reactivity profile can be exploited in several key transformations:
Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to form C(sp²)–C(sp²) bonds, leading to poly-aromatic systems. chemrxiv.orgacs.org
Sonogashira Coupling: Coupling with terminal alkynes to create C(sp²)–C(sp) linkages, yielding aryl alkynes. rsc.org
Negishi Coupling: Reaction with organozinc reagents. rsc.org
Kumada Coupling: Iron-catalyzed coupling with Grignard reagents to form alkylated aromatic compounds. mdpi.com
Beyond its role as a cross-coupling partner, the sulfonate ester linkage itself offers diverse reactivity. The C–O or S–O bonds can be selectively cleaved under specific conditions, providing pathways to sulfonamides or phenols, respectively, which are valuable in medicinal chemistry.
Integration of Artificial Intelligence and Machine Learning in Ditosylate Design and Synthesis
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and synthesis of molecules like this compound. These computational tools can accelerate discovery and optimization by analyzing vast datasets to predict reaction outcomes, propose novel synthetic routes, and identify optimal reaction conditions.
For this compound and its derivatives, AI and ML can be applied in several key areas:
Retrosynthetic Planning: AI algorithms can rapidly generate and evaluate multiple synthetic pathways, identifying the most efficient and sustainable routes from commercially available starting materials.
Reaction Optimization: Machine learning models can predict reaction yields and selectivity under various conditions (e.g., catalyst, solvent, temperature, base). This allows for in-silico optimization, reducing the number of experiments required and minimizing waste.
Predictive Reactivity: AI can be used to screen virtual libraries of coupling partners for reactions with this compound, predicting the success of unknown transformations and identifying promising candidates for the synthesis of novel functional materials.
Design of Analogues: ML models can help design new ditosylate derivatives with tailored electronic or steric properties to enhance their reactivity in specific cross-coupling reactions or to fine-tune the properties of the resulting materials.
Design of Next-Generation Functional Materials Based on this compound Scaffolds
This compound serves as a valuable and rigid building block for the construction of advanced functional materials. Its linear, symmetric structure and bifunctional reactivity allow it to act as a molecular linker in the creation of polymers, macrocycles, and other complex architectures.
The cross-coupling reactivity is central to its application in materials science. By reacting this compound with complementary bifunctional monomers, a variety of novel materials can be synthesized:
π-Conjugated Polymers: Suzuki-Miyaura polymerization with diboronic acids can yield poly(p-phenylene) derivatives. The hydroquinone core is redox-active, and this property can be imparted to the resulting polymers, making them suitable for applications in organic electronics, sensors, or energy storage. researchgate.netyoutube.com
Metal-Organic Frameworks (MOFs): While not a direct component, derivatives of hydroquinone created via the ditosylate intermediate can serve as organic linkers for the synthesis of porous MOFs with applications in gas storage and catalysis.
Shape-Persistent Macrocycles: Intramolecular or template-driven reactions with specific di-nucleophiles could lead to the formation of functional macrocycles, which can act as host molecules in supramolecular chemistry.
| Material Class | Synthetic Strategy | Potential Application |
|---|---|---|
| Conjugated Polymers | Suzuki or Stille Polycondensation | Organic Electronics, Sensors |
| Poly(ether sulfone)s | Nucleophilic Aromatic Substitution | High-Performance Thermoplastics |
| Functional Macrocycles | Template-Assisted Cyclization | Host-Guest Chemistry, Molecular Recognition |
Advanced Mechanistic Elucidation of Complex Transformations
A deep understanding of the reaction mechanisms governing the synthesis and transformation of this compound is crucial for optimizing existing protocols and discovering new reactivity. The most complex and significant transformations involving this compound are transition-metal-catalyzed cross-coupling reactions.
The generally accepted catalytic cycle for the Suzuki-Miyaura coupling of an aryl tosylate involves three key steps:
Oxidative Addition: A low-valent metal catalyst, typically Pd(0), inserts into the C–O bond of the tosylate. This step is often considered turnover-limiting. chemrxiv.org
Transmetalation: The organometallic intermediate reacts with the boronic acid (activated by a base) to exchange the tosylate group for the organic group from the boron reagent.
Reductive Elimination: The two organic partners on the metal center couple, forming the new C–C bond and regenerating the active Pd(0) catalyst.
Advanced mechanistic studies employ a combination of experimental techniques (kinetic analysis, isotopic labeling) and computational methods (Density Functional Theory, DFT) to probe these pathways. chemrxiv.orgnih.gov Such studies can reveal the precise structure of catalytic intermediates, the energetics of transition states, and the role of ligands and additives. For instance, computational work on related aryl sulfamates has been used to rationalize C-O bond cleavage and the influence of additives like water on catalyst stability. acs.org Similarly, detailed investigations into sulfonate ester hydrolysis have used computational and experimental data to distinguish between concerted and stepwise mechanisms. acs.org This level of mechanistic insight is essential for designing more efficient and selective catalysts for transformations involving this compound.
Q & A
Basic: What experimental methods are recommended for synthesizing hydroquinone ditosylate derivatives, and how can reaction conditions be optimized?
Methodological Answer:
this compound derivatives are typically synthesized via sulfonation reactions using p-toluenesulfonic acid as a tosylating agent. Key steps include:
- Precursor Ratio Optimization : Adjust the molar ratio of hydroquinone to p-toluenesulfonic acid (e.g., 1:2.5 molar ratio for ditosylation) to minimize byproducts .
- Solvent Selection : Use polar aprotic solvents like DMSO or formic acid to enhance reaction efficiency, as demonstrated in the crystallization of ditosylate salts from formic acid solutions .
- Temperature Control : Maintain temperatures below 140°C to prevent decomposition, supported by thermogravimetric analysis (TGA) showing <0.4% mass loss up to this threshold .
- Purification : Isolate the product via fractional crystallization, leveraging differences in solubility between mono- and ditosylate salts .
Basic: How should researchers characterize the crystallographic properties of this compound salts?
Methodological Answer:
Crystallographic characterization requires:
- Single-Crystal X-ray Diffraction (SC-XRD) : Determine unit cell parameters (e.g., monoclinic system with space group P21/n for a ditosylate salt, a = 10.3246 Å, b = 12.0935 Å, c = 31.5031 Å) .
- Thermal Analysis : Use differential scanning calorimetry (DSC) to identify melting points (~262°C) and enthalpy changes (~93 J/g) .
- Dynamic Vapor Sorption (DVS) : Assess hygroscopicity, particularly for hydrates or solvates, by measuring water sorption at varying relative humidity (e.g., 1.4% uptake at 90% RH) .
Advanced: How can researchers resolve contradictions in spectral data when characterizing ditosylate polymorphs?
Methodological Answer:
Conflicting spectral data (e.g., NMR, XRD) may arise from polymorphic transitions or solvate formation. To address this:
- Multi-Technique Validation : Cross-validate using XRD, DSC, and solid-state NMR. For example, hydrate formation in valbenazine ditosylate was confirmed via NMR (1:1 API:H2O stoichiometry) and DVS .
- Controlled Recrystallization : Reproduce polymorphs under strict conditions (e.g., dichloromethane solvates vs. hydrates) and compare diffraction patterns .
- Data Normalization : Account for instrumental variability by calibrating with reference standards (e.g., NIST-certified materials) .
Advanced: What strategies mitigate risks of byproduct formation during ditosylate synthesis?
Methodological Answer:
Byproducts (e.g., monosulfonated intermediates) can be minimized via:
- Stoichiometric Precision : Use excess p-toluenesulfonic acid (≥2.5 eq) to drive complete ditosylation, as shown in Pd-catalyzed deoxygenation studies .
- Kinetic Monitoring : Employ inline FTIR or HPLC to track reaction progress and terminate before side reactions dominate .
- Selective Quenching : Add bases like NaHCO3 to neutralize unreacted acid, then isolate the product via vacuum filtration .
Advanced: How do polymorphic forms of this compound impact pharmacological activity, and how can this be evaluated?
Methodological Answer:
Polymorphs (e.g., Form D vs. Form E valbenazine ditosylate) affect solubility and bioavailability. Evaluation methods include:
- Dissolution Testing : Compare dissolution rates in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) .
- Bioactivity Assays : Test inhibitory potency (e.g., IC50 values for LSD1 inhibitors like Bomedemstat ditosylate) across polymorphs to correlate structure-activity relationships .
- Stability Studies : Accelerate degradation under high humidity (40°C/75% RH) to identify metastable forms .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
Safety measures include:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to maintain airborne concentrations below OSHA limits (e.g., ≤0.1 mg/m³ for hydroquinone derivatives) .
- Decontamination : Immediately rinse contaminated skin with water for ≥15 minutes and use emergency showers/eye wash stations .
- Waste Disposal : Collect residues in approved containers for incineration at licensed facilities .
Advanced: How can computational modeling aid in predicting this compound reactivity and crystal packing?
Methodological Answer:
Computational approaches include:
- Density Functional Theory (DFT) : Calculate reaction energetics for sulfonation steps (e.g., activation barriers for tosylate formation) .
- Molecular Dynamics (MD) : Simulate crystal packing using experimentally derived lattice parameters (e.g., monoclinic systems) to predict stability .
- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., H-bonding, π-π stacking) to rationalize polymorph preferences .
Advanced: What methodologies validate the purity of this compound in pharmaceutical formulations?
Methodological Answer:
Purity validation involves:
- HPLC-MS : Detect impurities at ≤0.1% levels using C18 columns and acetonitrile/water gradients .
- Elemental Analysis : Confirm stoichiometry (e.g., C, H, S content) against theoretical values .
- Residual Solvent Testing : Use gas chromatography (GC) to quantify dichloromethane in solvates (<500 ppm per ICH guidelines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
